1-ethyl-3-hydroxy-3-(4-pyridylmethyl)-1,3-dihydro-2H-indol-2-one
Overview
Description
1-Ethyl-3-hydroxy-3-(4-pyridylmethyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indolinone family. This compound is characterized by its unique structure, which includes an indole core substituted with an ethyl group, a hydroxy group, and a pyridylmethyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-ethyl-3-hydroxy-3-(4-pyridylmethyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Pyridylmethyl Substitution: The pyridylmethyl group can be introduced through nucleophilic substitution reactions, where a pyridylmethyl halide reacts with the indole core.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Ethyl-3-hydroxy-3-(4-pyridylmethyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, such as the reduction of the pyridylmethyl group to a pyridylmethyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridylmethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
1-Ethyl-3-hydroxy-3-(4-pyridylmethyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-ethyl-3-hydroxy-3-(4-pyridylmethyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
1-Ethyl-3-hydroxy-3-(4-pyridylmethyl)-1,3-dihydro-2H-indol-2-one can be compared with other indolinone derivatives, such as:
1-Methyl-3-hydroxy-3-(4-pyridylmethyl)-1,3-dihydro-2H-indol-2-one: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-3-hydroxy-3-(4-pyridylmethyl)-5-chloro-2-indolinone: Similar structure but with an additional chloro group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities.
Properties
IUPAC Name |
1-ethyl-3-hydroxy-3-(pyridin-4-ylmethyl)indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-2-18-14-6-4-3-5-13(14)16(20,15(18)19)11-12-7-9-17-10-8-12/h3-10,20H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZPTKBJKHHUKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=O)(CC3=CC=NC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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